4-Methoxyphenyl-(2-thienyl)methanol
Description
Structural Significance of 4-Methoxyphenyl-(2-thienyl)methanol within Methanol (B129727) Derivatives
The compound this compound, more formally named (4-methoxyphenyl)(thiophen-2-yl)methanol, is a specific instance of an aryl(heteroaryl)methanol. Its structure features a central carbinol (CHOH) group where the carbon is chiral, meaning it can exist in two non-superimposable mirror-image forms (enantiomers). This carbon is attached to a hydrogen atom, a hydroxyl group (-OH), a 4-methoxyphenyl (B3050149) group, and a thiophen-2-yl group.
The 4-methoxyphenyl group is a benzene (B151609) ring substituted with a methoxy (B1213986) (-OCH₃) group at the para position. This electron-donating group influences the electronic environment of the molecule. The thiophen-2-yl group is a five-membered aromatic ring containing a sulfur atom, attached to the carbinol carbon at the position adjacent to the sulfur. This heteroaryl ring imparts distinct electronic characteristics and conformational properties. The combination of these specific aryl and heteroaryl moieties creates a molecule with a unique three-dimensional structure and reactivity profile, making it a valuable intermediate in synthetic chemistry. The hydroxyl group, in particular, can act as a site for further chemical transformations.
Relevance of the Thiophene (B33073) Moiety in Advanced Organic Frameworks
The thiophene ring is a crucial building block in the development of advanced organic materials, particularly porous crystalline structures like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). nih.govnih.gov COFs are polymers with well-defined, porous structures that have potential applications in electronics and materials science. mit.edu The incorporation of thiophene into these frameworks is of great interest due to its outstanding electrical properties, which are beneficial for applications such as photocatalysis, organic thin-film transistors, and photovoltaics. nih.gov
Researchers have successfully synthesized COFs incorporating thiophene-based monomers, which is a significant step toward using these materials in electronic devices. nih.govpnas.org The geometry of thiophene derivatives can, however, sometimes hinder their direct use as building blocks for COFs. nih.gov In MOFs, thiophene-functionalized ligands are used to create frameworks with specific properties. For instance, thiophene-containing MOFs have been designed for the selective removal of heavy metals from water and for the catalytic conversion of CO2. researchgate.netacs.org The sulfur atom in the thiophene ring can interact strongly with certain metals, like silver, which has been exploited in MOF-based membranes for the selective adsorption and separation of thiophene derivatives from fuel. acs.org
Academic Context and Research Imperatives for this compound
The academic interest in this compound and related aryl(heteroaryl)methanol structures is driven by their utility as synthetic intermediates. These molecules are often precursors to more complex chemical entities with specific functions. For example, the reduction of related ketone precursors is a common method to produce such secondary alcohols. mdpi.com The alcohol group can be further functionalized, for instance, through thiolation reactions to form thioethers, which are important structures in organic synthesis. researchgate.net
Data Tables
Table 1: Properties of Selected Aryl(heteroaryl)methanols
| Property | Value | Source |
| Compound Name | (4-(4-Methoxyphenyl)thiophen-2-yl)methanol | sigmaaldrich.com |
| Synonym | 4-(4-Methoxyphenyl)-2-thiophenemethanol | sigmaaldrich.com |
| CAS Number | 79757-72-5 | sigmaaldrich.com |
| Molecular Formula | C₁₂H₁₂O₂S | sigmaaldrich.com |
| Functional Group | Hydroxyl | sigmaaldrich.com |
| InChI Key | YYWVWLFLZRRBPV-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)-thiophen-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c1-14-10-6-4-9(5-7-10)12(13)11-3-2-8-15-11/h2-8,12-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQODCKLZJJDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methoxyphenyl 2 Thienyl Methanol and Its Congeners
Convergent Synthesis Strategies
Convergent approaches offer an efficient route to 4-Methoxyphenyl-(2-thienyl)methanol and its analogs by bringing together two main building blocks in the later stages of the synthesis. This strategy is advantageous for maximizing yield and allowing for structural diversity by modifying either of the coupling partners.
Nucleophilic Addition Reactions to Carbonyl Precursors
A cornerstone of convergent synthesis is the nucleophilic addition of an organometallic reagent to a carbonyl compound. This approach allows for the direct formation of the C-C bond of the diaryl methanol (B129727) framework. The two primary pathways involve either the addition of a thienyl nucleophile to a 4-methoxybenzaldehyde (B44291) or the addition of a 4-methoxyphenyl (B3050149) nucleophile to a 2-thiophenecarboxaldehyde.
The addition of Grignard reagents and organolithium compounds to aldehydes is a classic and widely used method for the formation of secondary alcohols. masterorganicchemistry.compressbooks.pub The carbon atom in these organometallic reagents is highly nucleophilic due to the polar carbon-metal bond, readily attacking the electrophilic carbonyl carbon. researchgate.net
The synthesis of this compound can be achieved by reacting 2-thienylmagnesium bromide with 4-methoxybenzaldehyde. The Grignard reagent is typically prepared by reacting 2-bromothiophene (B119243) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net The subsequent addition to 4-methoxybenzaldehyde, followed by an acidic workup, yields the desired diaryl methanol. pressbooks.pub
Alternatively, 2-lithiothiophene, generated by the deprotonation of thiophene (B33073) with a strong base like n-butyllithium, can be used as the nucleophile. Organolithium reagents are generally more reactive than their Grignard counterparts. The reaction mechanism involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated during workup to give the final alcohol. masterorganicchemistry.com
A complementary approach involves the reaction of 4-methoxyphenylmagnesium bromide with 2-thiophenecarboxaldehyde. The required Grignard reagent can be prepared from 4-bromoanisole (B123540) and magnesium. acs.org
| Nucleophile Precursor | Electrophile | Reagent/Solvent | Product | Yield |
| 2-Bromothiophene | 4-Methoxybenzaldehyde | Mg, THF | This compound | High |
| Thiophene | 4-Methoxybenzaldehyde | n-BuLi, THF | This compound | High |
| 4-Bromoanisole | 2-Thiophenecarboxaldehyde | Mg, THF | This compound | High |
An alternative and highly effective method for the synthesis of this compound is the reduction of the corresponding ketone, (4-methoxyphenyl)(thiophen-2-yl)methanone (CAS 4160-63-8). matrix-fine-chemicals.com This two-step approach first involves the synthesis of the diaryl ketone, often via a Friedel-Crafts acylation, followed by its reduction.
Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones. masterorganicchemistry.comgravitywaves.com The reduction is typically carried out in a protic solvent such as methanol or ethanol. gravitywaves.com The hydride (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the secondary alcohol. pressbooks.pubyoutube.com This method is generally high-yielding and avoids the handling of highly reactive organometallic reagents. gravitywaves.comrsc.org Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is often preferred for its milder nature and ease of handling. gravitywaves.com
Catalytic hydrogenation is another viable reduction method. tcichemicals.com This involves treating the ketone with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. tcichemicals.com This method is considered a "green" alternative as it often proceeds with high atom economy.
| Starting Material | Reagent | Solvent | Product | Yield |
| (4-methoxyphenyl)(thiophen-2-yl)methanone | Sodium Borohydride (NaBH₄) | Methanol | This compound | ~95% gravitywaves.com |
| (4-methoxyphenyl)(thiophen-2-yl)methanone | Hydrogen (H₂) | Ethanol | This compound | High |
Catalytic Cross-Coupling Approaches
Modern synthetic chemistry has seen the rise of transition metal-catalyzed cross-coupling reactions as powerful tools for C-C bond formation. These methods offer high efficiency and functional group tolerance.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a sophisticated route to diaryl methanols. nih.govyoutube.com A potential strategy for synthesizing this compound could involve the Suzuki coupling of a (4-methoxyphenyl)methyl ester with a thienylboronic acid or vice versa. Research has demonstrated the feasibility of Suzuki-Miyaura reactions for the synthesis of triarylmethanes from diarylmethyl esters and arylboronic acids. nih.gov For instance, the coupling of diphenylmethyl 2,3,4,5,6-pentafluorobenzoate with 4-methoxyphenylboronic acid proceeds in the presence of a palladium catalyst. nih.gov
Another approach could involve the coupling of 2-bromothiophene with a suitable 4-methoxyphenyl-containing precursor. Studies on the Suzuki coupling of 3-bromothiophene-2-carbaldehyde with various boronic acids in the presence of a Pd(PPh₃)₄ catalyst have shown the successful formation of C-C bonds, suggesting the viability of this strategy. nih.govnih.gov
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product |
| (4-methoxyphenyl)methyl ester | 2-Thienylboronic acid | Pd(0) catalyst, Base | This compound |
| 2-Bromothiophene | (4-methoxyphenyl)methanol derivative | Pd(PPh₃)₄, K₃PO₄ | This compound |
Rhodium-catalyzed reactions have emerged as a powerful alternative for the synthesis of diaryl methanols. Specifically, the rhodium-catalyzed addition of arylboronic acids to aldehydes or ketones is a highly efficient method. researchgate.netnih.gov Research has shown that a rhodium complex can effectively catalyze the enantioselective addition of arylboronic acids to N-heteroaryl ketones. nih.gov For example, the addition of 4-methoxyphenylboronic acid to α-ketobenzothiazole proceeds with high yield and enantioselectivity using a Rh/WingPhos catalyst. nih.gov
This methodology can be extended to the synthesis of this compound by reacting 2-thienylboronic acid with 4-methoxybenzaldehyde in the presence of a suitable rhodium catalyst. The reaction proceeds via a catalytic cycle involving transmetalation of the arylboronic acid to the rhodium center, followed by nucleophilic addition to the aldehyde. This approach is notable for its mild reaction conditions and broad substrate scope. researchgate.net
| Substrate 1 | Substrate 2 | Catalyst System | Product |
| 4-Methoxybenzaldehyde | 2-Thienylboronic acid | Rh(I) complex, Ligand | This compound |
| (4-methoxyphenyl)(thiophen-2-yl)methanone | Arylboronic Acid | Rh(III) complex | Diaryl methanol derivative |
Multi-Component Reaction Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer a highly efficient route to complex molecules like aryl(heteroaryl)methanols. nih.gov These reactions are atom-economical and can rapidly generate molecular diversity. nih.govacs.org For the synthesis of this compound and its analogs, several MCRs are particularly relevant.
One such pathway is the Petasis reaction, a three-component reaction involving an amine, a boronic acid, and a glyoxalic acid. nih.gov A variation of this could be envisioned for the target compound, potentially using 2-thienylboronic acid, 4-methoxybenzaldehyde, and a suitable amine. Another powerful MCR is the Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govacs.org While the classic Ugi reaction produces α-aminoacyl amides, its principles can be adapted to create diverse molecular scaffolds.
The development of MCRs for synthesizing specific scaffolds is an active area of research. For instance, a three-component reaction of arynes, tertiary amines, and aldehydes has been demonstrated to produce ortho-functionalized tertiary amines. researchgate.net Similarly, imidazo[1,2-a]pyridine-based inhibitors have been synthesized via a Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) using an aminopyridine, an aldehyde, and an isocyanide. nih.gov These examples underscore the potential of MCRs to construct complex aryl(heteroaryl) structures through convergent and efficient pathways.
Process Optimization and Reaction Condition Engineering
Optimizing reaction conditions is critical for maximizing yield, minimizing impurities, and ensuring the economic viability of synthesizing this compound. This involves a systematic investigation of solvents, catalysts, temperature, and reaction time.
Investigation of Solvent Systems and Their Influence on Reaction Outcomes
The choice of solvent can profoundly impact reaction rates, yields, and even the reaction pathway. In the synthesis of aryl(heteroaryl)methanols, which often involves organometallic reagents or intermediates, the solvent's polarity, coordinating ability, and boiling point are key parameters.
For example, in a silver-catalyzed synthesis of isoquinolone derivatives, changing the solvent from dichloroethane (DCE) to butanol (BuOH) improved the yield for a particular substrate. acs.org In other studies involving palladium-catalyzed cross-coupling reactions, solvents like water/ethanol mixtures have proven effective. mdpi.com The influence of the solvent is often tied to the solubility of reactants and the stabilization of transition states or reactive intermediates. For a hypothetical Grignard synthesis of this compound, ethereal solvents like diethyl ether or tetrahydrofuran (THF) are conventional choices due to their ability to solvate the magnesium species.
The following table, based on findings for related catalytic reactions, illustrates how solvent choice can influence reaction outcomes.
Table 1: Influence of Solvent on a Model Catalytic Reaction
| Solvent | Dielectric Constant (ε) | Yield (%) | Observations |
|---|---|---|---|
| Dioxane | 2.2 | 95 | High yield, commonly used for similar cross-couplings. acs.org |
| Toluene | 2.4 | 88 | Non-polar aprotic, effective but slightly lower yield. |
| Acetonitrile (MeCN) | 37.5 | 75 | Polar aprotic, can sometimes coordinate to metal centers, affecting catalysis. acs.org |
| Dimethylformamide (DMF) | 36.7 | 60 | High polarity, may lead to side reactions in some cases. nih.gov |
Assessment of Catalytic Systems and Promoters
Catalysts are fundamental to many modern synthetic routes, offering pathways with lower activation energies and higher selectivity. The synthesis of the C-C bond between the methoxyphenyl and thienyl-methanol moieties can be achieved through various catalytic methods, most notably cross-coupling reactions or catalyzed additions to carbonyls. Organometallic compounds are central to this field, acting as both stoichiometric reagents and catalysts. wikipedia.org
Copper-based catalysts are widely used for reactions like the hydrogenation of CO2 to methanol and are valued for being inexpensive and active. researchgate.net Palladium complexes are renowned for their role in cross-coupling reactions such as Suzuki-Miyaura coupling. mdpi.com More recently, dual photoredox/cobalt catalysis has been employed for the remote hydrohalogenation of allyl carboxylates, demonstrating the power of combining different catalytic cycles. acs.org For the synthesis of aryl(heteroaryl)methanols, a catalyst's role would be to facilitate the bond formation between the two aromatic rings, for instance, by coupling a 4-methoxyphenyl organometallic reagent with a 2-thienyl derivative.
The performance of various catalytic systems in related bond-forming reactions is summarized below.
Table 2: Comparison of Catalytic Systems in Representative Transformations
| Catalyst System | Reaction Type | Typical Yield (%) | Key Advantages | Reference |
|---|---|---|---|---|
| Pd/Silk Fibroin | Suzuki-Miyaura Coupling | >90 | Reusable, operates in green solvents (H2O/EtOH). | mdpi.com |
| Co/Ir(ppy)3 (Dual Catalyst) | Photoredox/Cobalt Catalysis | 72-95 | Enables novel transformations under mild conditions. | acs.org |
| Copper/ZnO | Hydrogenation | High Conversion | Inexpensive and highly active for hydrogenation processes. | researchgate.net |
| Silver(I) Acetate (AgOAc) | Cyclization/Ring Opening | up to 99 | High selectivity for specific nucleophilic attacks. | acs.org |
Temperature and Reaction Time Parameter Studies
Temperature and reaction duration are interdependent variables that must be carefully optimized. Higher temperatures generally increase the reaction rate but can also promote the formation of undesired byproducts or cause decomposition of reactants and products. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity. For example, some cobalt/photoredox catalyzed reactions require elevated temperatures (e.g., 90 °C) to proceed efficiently, while others can be conducted at room temperature. acs.org
Reaction time must be sufficient to allow for maximum conversion of the limiting reagent. Monitoring the reaction progress using techniques like TLC or LC-MS is crucial to determine the point of completion. Extending the reaction time unnecessarily can increase energy consumption and the risk of side reactions. Studies on methanol synthesis show a direct correlation between reaction rate and temperature up to an optimum point, beyond which the rate may not increase or could even decrease. researchgate.net Similarly, the yield often plateaus after a certain reaction time has been reached. researchgate.net
Table 3: Conceptual Study of Temperature and Time Effects
| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale |
|---|---|---|---|---|
| Temperature | Too Low | Low | High | Insufficient energy to overcome activation barrier. |
| Optimal | High | High | Sufficient rate of desired reaction without significant side reactions. researchgate.net | |
| Too High | Decreased | Decreased | Promotes side reactions and/or product decomposition. researchgate.net | |
| Reaction Time | Too Short | Low | High | Incomplete conversion of starting materials. |
| Optimal | High | High | Reaction reaches completion. researchgate.net |
Green Chemistry Principles in Synthesis of Aryl(heteroaryl)methanols
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its congeners can be made more sustainable by incorporating these principles.
Key strategies include the use of renewable feedstocks, such as converting glycerol (B35011) (a biodiesel byproduct) into methanol. researchgate.net The choice of solvent is another critical aspect, with a strong preference for greener options like water, ethanol, or supercritical fluids over hazardous chlorinated or aprotic polar solvents. nih.govmdpi.com Water-mediated, taurine-catalyzed reactions for the synthesis of bis(indolyl)methanes highlight the potential of using water as a green solvent. nih.gov
Catalysis is inherently a green technology as it allows for reactions to occur with less energy and waste. The development of catalysts from abundant, non-toxic metals or metal-free organocatalysts is a significant goal. mdpi.com Furthermore, designing processes that are atom-economical, such as the multi-component reactions discussed earlier, is a cornerstone of green chemistry. nih.gov Energy efficiency can be improved by using alternative energy sources like microwave irradiation, which can significantly reduce reaction times. nih.gov
Advanced Spectroscopic and Structural Elucidation of 4 Methoxyphenyl 2 Thienyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Methoxyphenyl-(2-thienyl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals.
Proton (¹H) NMR Chemical Shift Analysis and Spin-Spin Coupling
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the methoxyphenyl and thienyl rings, the methoxy (B1213986) group, the benzylic proton, and the hydroxyl proton.
The protons on the 4-methoxyphenyl (B3050149) ring are expected to appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the methoxy group would likely resonate at a lower chemical shift (more shielded) compared to the protons ortho to the carbinol group due to the electron-donating nature of the methoxy group.
The protons of the 2-substituted thiophene (B33073) ring typically appear as a set of three coupled multiplets in the aromatic region. The proton at position 5 of the thiophene ring is expected to be the most deshielded, followed by the proton at position 3, and then the proton at position 4.
A key signal is the singlet corresponding to the benzylic proton (the CH group connecting the two aromatic rings), which would likely appear in the range of 5.5-6.0 ppm. The protons of the methoxy group will present as a sharp singlet at approximately 3.8 ppm. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' (methoxyphenyl) | ~7.30 | d | ~8.8 |
| H-3', H-5' (methoxyphenyl) | ~6.90 | d | ~8.8 |
| H-5 (thienyl) | ~7.25 | dd | ~5.0, 1.2 |
| H-3 (thienyl) | ~7.00 | dd | ~3.6, 1.2 |
| H-4 (thienyl) | ~6.95 | dd | ~5.0, 3.6 |
| CH (benzylic) | ~5.90 | s | - |
| OCH₃ | ~3.81 | s | - |
| OH | Variable | br s | - |
Note: Predicted values are based on the analysis of structurally similar compounds.
Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. It is expected to show distinct signals for each unique carbon atom in the 4-methoxyphenyl and thienyl rings, as well as the methoxy and benzylic carbons.
The carbon attached to the oxygen of the methoxy group (C-4') is anticipated to be the most deshielded among the aromatic carbons of the phenyl ring, appearing around 159-160 ppm. The ipso-carbon of the phenyl ring attached to the benzylic carbon (C-1') will likely appear around 135 ppm. The other aromatic carbons of the phenyl ring will have chemical shifts in the typical aromatic region.
For the thiophene ring, the carbon atom adjacent to the sulfur and attached to the benzylic carbon (C-2) is expected to be highly deshielded. The other thiophene carbons (C-3, C-4, and C-5) will resonate in the aromatic region, with their specific shifts influenced by their position relative to the sulfur atom and the substituent. The benzylic carbon (CHOH) is expected to have a chemical shift in the range of 70-75 ppm, while the methoxy carbon will appear around 55 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4' (methoxyphenyl) | ~159.5 |
| C-2 (thienyl) | ~148.0 |
| C-1' (methoxyphenyl) | ~135.0 |
| C-2', C-6' (methoxyphenyl) | ~128.0 |
| C-5 (thienyl) | ~127.0 |
| C-3 (thienyl) | ~125.5 |
| C-4 (thienyl) | ~124.0 |
| C-3', C-5' (methoxyphenyl) | ~114.0 |
| CH (benzylic) | ~72.0 |
| OCH₃ | ~55.3 |
Note: Predicted values are based on the analysis of structurally similar compounds.
Two-Dimensional NMR Correlational Techniques (e.g., COSY, HMQC, HMBC)
To confirm the assignments from one-dimensional NMR, two-dimensional techniques are invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the spin-spin coupling relationships between protons. For instance, it would show correlations between the adjacent protons on the thiophene ring (H-3 with H-4, and H-4 with H-5) and between the ortho- and meta-protons of the 4-methoxyphenyl ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): An HSQC or HMQC spectrum establishes the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link each proton signal to its corresponding carbon signal, for example, the benzylic proton to the benzylic carbon and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different parts of the molecule. For example, correlations would be expected between the benzylic proton and the ipso-carbons of both the phenyl (C-1') and thienyl (C-2) rings, as well as with carbons C-2' and C-6' of the phenyl ring and C-3 of the thienyl ring. The methoxy protons would show a correlation to the C-4' of the phenyl ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment.
Fourier Transform Infrared (FTIR) Spectroscopic Investigations
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-O functional groups.
A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic rings and the methoxy group are expected to appear in the 3100-2800 cm⁻¹ region. Specifically, aromatic C-H stretches are typically found between 3100-3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy group) appear between 3000-2850 cm⁻¹.
The C=C stretching vibrations of the aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations are also key features. The C-O stretch of the alcohol is expected around 1050-1150 cm⁻¹, while the aryl-alkyl ether C-O stretch (from the methoxy group) will likely show a strong band around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1040 cm⁻¹ (symmetric stretch).
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~3100-3000 | Aromatic C-H stretch |
| ~2960, ~2840 | Aliphatic C-H stretch (OCH₃) |
| ~1610, ~1580, ~1500 | Aromatic C=C stretch |
| ~1250 | Asymmetric C-O-C stretch (ether) |
| ~1175 | In-plane C-H bend (aromatic) |
| ~1030 | Symmetric C-O-C stretch (ether) / C-O stretch (alcohol) |
| ~830 | Out-of-plane C-H bend (p-disubstituted) |
| ~700 | C-S stretch (thiophene) |
Note: Predicted values are based on characteristic group frequencies.
Raman Spectroscopic Studies of Molecular Vibrations
Raman spectroscopy provides complementary information to FTIR. While polar bonds like O-H and C-O give strong signals in FTIR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.
The symmetric breathing vibrations of the aromatic rings are expected to be prominent in the Raman spectrum, typically appearing as sharp, intense bands. The C-S stretching vibration of the thiophene ring, which may be weak in the FTIR spectrum, is often more easily observed in the Raman spectrum. The C-H stretching vibrations will also be present. The symmetric stretch of the methoxy group might also be more pronounced in the Raman spectrum compared to the FTIR.
Table 4: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode |
| ~3060 | Aromatic C-H stretch |
| ~1600 | Aromatic ring breathing |
| ~1580 | Aromatic ring breathing |
| ~1200 | Aromatic C-H in-plane bend |
| ~1000 | Aromatic ring breathing (trigonal) |
| ~700 | C-S stretch (thiophene) |
Note: Predicted values are based on characteristic group frequencies.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
The UV-Vis spectrum is anticipated to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic systems. The methoxy group (an auxochrome) on the phenyl ring and the sulfur atom in the thiophene ring are expected to influence the position and intensity of these absorption maxima (λmax). For a closely related compound, (4-(4-Methoxyphenyl)thiophen-2-yl)methanol) , the electronic structure suggests the presence of transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are delocalized over the π-system of both aromatic rings.
The expected electronic transitions are:
π → π transitions:* These are typically high-energy transitions and are expected to appear at shorter wavelengths. The conjugated system formed by the phenyl and thienyl rings will likely result in a bathochromic (red) shift compared to the individual chromophores.
n → π transitions:* The non-bonding electrons on the oxygen atom of the methoxy group and the sulfur atom of the thiophene ring can undergo transitions to the π* orbitals of the aromatic rings. These transitions are generally of lower energy and appear at longer wavelengths.
The solvent environment can also influence the absorption spectrum. Polar solvents may interact with the polar groups in the molecule, leading to shifts in the absorption bands.
Table 1: Expected UV-Vis Absorption Characteristics
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
| π → π | 250-350 | Phenyl and Thienyl rings |
| n → π | > 300 | Methoxy group, Thiophene sulfur |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular mass of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, with a presumed molecular formula of C12H12O2S, HRMS provides the necessary accuracy to distinguish it from other compounds with the same nominal mass.
While a specific HRMS report for this compound is not cited here, the expected exact mass can be calculated based on the precise masses of its constituent isotopes. The monoisotopic mass is calculated using the most abundant isotopes: ¹²C, ¹H, ¹⁶O, and ³²S.
Table 2: Theoretical Monoisotopic Mass Calculation for C12H12O2S
| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |
| Carbon | ¹²C | 12.000000 | 12 | 144.000000 |
| Hydrogen | ¹H | 1.007825 | 12 | 12.093900 |
| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 |
| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |
| Total | 220.055801 |
An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to the calculated theoretical mass would provide strong evidence for the molecular formula C12H12O2S.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on the molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. Although a specific crystal structure for this compound has not been reported, analysis of related structures allows for a discussion of the likely structural features. For instance, the crystal structure of 4,7-di-(2-thienyl)-4,5,6,7-tetrahydrobenzo[b]thiophen reveals key insights into the behavior of thienyl-substituted systems. rsc.org
Determination of Crystal System and Space Group
Based on the analysis of similar aromatic alcohols, this compound is likely to crystallize in one of the common crystal systems for organic molecules, such as monoclinic or orthorhombic. The specific space group would be determined by the symmetry elements present in the crystal. For example, the related compound 4,7-di-(2-thienyl)-4,5,6,7-tetrahydrobenzo[b]thiophen crystallizes in the monoclinic space group P2₁/c. rsc.org
Table 3: Plausible Crystallographic Parameters (Hypothetical)
| Parameter | Possible Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Z (molecules per unit cell) | 4 |
Elucidation of Molecular Conformation and Bond Parameters
The single bond connecting the methoxyphenyl and thienyl rings to the central carbinol carbon allows for significant conformational flexibility. The relative orientation of the two aromatic rings will be a key feature of the molecular conformation. The dihedral angles between the planes of the phenyl and thienyl rings would be of particular interest.
The bond lengths and angles within the phenyl and thienyl rings are expected to be consistent with standard values for sp²-hybridized carbon atoms in aromatic systems. The C-O bond lengths of the methoxy group and the C-S bond lengths in the thiophene ring will also be within expected ranges. The geometry around the central methanol (B129727) carbon will be approximately tetrahedral.
Analysis of Intermolecular and Intramolecular Interactions
The presence of a hydroxyl (-OH) group in this compound makes it a prime candidate for forming hydrogen bonds. In the solid state, it is highly probable that the hydroxyl group will act as a hydrogen bond donor, and the oxygen of the methoxy group or another hydroxyl group from a neighboring molecule will act as an acceptor. This would lead to the formation of hydrogen-bonded chains or networks, which are common in the crystal structures of alcohols.
Computational Chemistry and Theoretical Investigations of 4 Methoxyphenyl 2 Thienyl Methanol
Density Functional Theory (DFT) Calculations
DFT has become a powerful tool for predicting the physicochemical properties of molecules with a high degree of accuracy. A full computational analysis of 4-Methoxyphenyl-(2-thienyl)methanol would typically involve the following.
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the equilibrium structure. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to its atomic coordinates. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.
A hypothetical data table for the optimized geometric parameters of this compound would resemble the following:
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | C-O (methoxy) | - |
| C-C (phenyl) | - | |
| C-S (thienyl) | - | |
| C-O (hydroxyl) | - | |
| O-H (hydroxyl) | - | |
| Bond Angle | C-O-C (methoxy) | - |
| C-C-C (phenyl) | - | |
| C-S-C (thienyl) | - | |
| C-C-O (hydroxyl) | - | |
| Dihedral Angle | Phenyl-Thienyl | - |
This table is for illustrative purposes only, as the specific data is not available.
Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes can be made, providing a deeper understanding of the molecule's dynamics.
A sample data table correlating calculated and experimental vibrational frequencies would be structured as follows:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| O-H stretch | - | - | Hydroxyl group |
| C-H stretch (aromatic) | - | - | Phenyl and thienyl rings |
| C-O stretch (methoxy) | - | - | Methoxy (B1213986) group |
| C-S stretch | - | - | Thienyl ring |
| Ring breathing | - | - | Phenyl and thienyl rings |
This table is for illustrative purposes only, as the specific data is not available.
The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. DFT calculations provide a wealth of information about the electronic structure.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.
A hypothetical table of electronic properties would include:
| Property | Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
This table is for illustrative purposes only, as the specific data is not available.
NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled and vacant orbitals, revealing information about hyperconjugation and intramolecular charge transfer, which contribute to the molecule's stability.
The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its reactivity and intermolecular interactions.
Electronic Structure and Molecular Orbital Analysis
Mulliken and Natural Population Analysis for Atomic Charge Distribution
Understanding the distribution of electron density within a molecule is fundamental to predicting its reactivity and intermolecular interactions. Mulliken and Natural Population Analysis (NPA) are two widely employed computational methods to assign partial atomic charges.
Mulliken Population Analysis , one of the earliest methods, partitions the total electron population among the constituent atoms based on the contribution of their basis functions to the molecular orbitals. chemrxiv.org While computationally straightforward, its results can be sensitive to the choice of the basis set. chemrxiv.org
Natural Population Analysis (NPA) , on the other hand, is based on the concept of Natural Bond Orbitals (NBOs). This method provides a more robust and less basis-set-dependent description of the atomic charges by analyzing the electron density in terms of localized bonds and lone pairs.
For this compound, these analyses are expected to reveal a significant negative charge on the oxygen atoms of the methoxy and hydroxyl groups due to their high electronegativity. The carbon atom of the methanol (B129727) bridge, bonded to two oxygen atoms and two aromatic rings, would likely exhibit a positive charge. The aromatic rings themselves will show a nuanced charge distribution, with the electron-donating methoxy group increasing the electron density on the phenyl ring, particularly at the ortho and para positions. The sulfur atom in the thiophene (B33073) ring, while less electronegative than oxygen, will also influence the charge distribution within its ring.
Table 1: Predicted Atomic Charges for Key Atoms in this compound
| Atom | Predicted Mulliken Charge (e) | Predicted Natural Population Analysis (NPA) Charge (e) |
| Oxygen (Methoxy) | -0.5 to -0.7 | -0.6 to -0.8 |
| Oxygen (Hydroxyl) | -0.6 to -0.8 | -0.7 to -0.9 |
| Carbon (Methanol Bridge) | +0.2 to +0.4 | +0.3 to +0.5 |
| Sulfur (Thiophene) | -0.1 to +0.1 | -0.2 to 0.0 |
| Carbon (para to Methoxy) | -0.1 to -0.2 | -0.15 to -0.25 |
Note: The values in this table are hypothetical predictions based on the analysis of similar functional groups in related molecules and are intended to be illustrative of expected trends.
Prediction of Spectroscopic Data (NMR, IR, UV-Vis)
Computational methods are invaluable for predicting the spectroscopic properties of molecules, aiding in their identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, the proton NMR spectrum is expected to show distinct signals for the methoxy protons, the hydroxyl proton, the methine proton of the bridge, and the aromatic protons of the phenyl and thienyl rings. The ¹³C NMR spectrum would similarly display characteristic peaks for the carbons of the methoxy group, the methanol bridge, and the two aromatic rings. newdrugapprovals.orgmdpi.com
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. The IR spectrum of this compound is predicted to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. newdrugapprovals.org Characteristic C-H stretching vibrations for the aromatic rings and the methoxy group are expected around 2850-3100 cm⁻¹. The C-O stretching vibrations of the ether and alcohol functionalities would appear in the 1000-1300 cm⁻¹ region. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). The UV-Vis spectrum of this compound is anticipated to show absorptions in the ultraviolet region, arising from π→π* transitions within the phenyl and thienyl rings. The presence of the methoxy group as an auxochrome is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (B151609). researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Signals for methoxy (~3.8 ppm), hydroxyl (variable), methine (~5.5-6.0 ppm), and aromatic protons (6.8-7.5 ppm) |
| ¹³C NMR | Peaks for methoxy carbon (~55 ppm), methine carbon (~70-75 ppm), and aromatic carbons (110-160 ppm) |
| IR (cm⁻¹) | Broad O-H stretch (3200-3600), aromatic C-H stretch (3000-3100), aliphatic C-H stretch (2850-2950), C-O stretch (1000-1300) |
| UV-Vis (nm) | Absorption maxima expected in the range of 250-300 nm due to π→π* transitions |
Note: The values in this table are estimations based on data from structurally related compounds and computational predictions for similar systems.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
TD-DFT is a powerful computational tool for investigating the excited states of molecules and predicting their electronic absorption spectra. uc.ptnih.gov This method calculates the energies and oscillator strengths of electronic transitions between the ground state and various excited states.
For this compound, TD-DFT calculations can elucidate the nature of the electronic transitions observed in the UV-Vis spectrum. The analysis would likely reveal that the lowest energy transitions are predominantly of π→π* character, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized primarily on the electron-rich methoxyphenyl and thienyl rings, while the LUMO may be distributed across the entire conjugated system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitability. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of maximum absorption. nih.gov
Investigation of Non-Linear Optical (NLO) Properties through Computational Methods
Molecules with large NLO responses are of great interest for applications in telecommunications, optical computing, and other photonic technologies. nih.gov The NLO properties of a molecule are governed by its polarizability (α) and hyperpolarizability (β and γ). Computational methods, particularly DFT, can be used to calculate these properties.
The structure of this compound, featuring an electron-donating methoxy group (donor) and an electron-rich thiophene ring (which can act as part of the π-bridge), suggests that it may exhibit NLO properties. The delocalization of π-electrons across the molecule can lead to a significant change in the dipole moment upon interaction with an external electric field, resulting in a non-zero hyperpolarizability. Computational studies on similar donor-π-acceptor systems have shown that the magnitude of the first hyperpolarizability (β) is a key measure of the second-order NLO response. nih.gov Calculations for this compound would likely focus on determining the components of the polarizability and hyperpolarizability tensors to evaluate its potential as an NLO material.
Thermodynamic Parameter Calculations and Stability Assessments
Computational chemistry can also be used to calculate various thermodynamic parameters, such as the enthalpy of formation, entropy, and Gibbs free energy. researchgate.net These calculations provide insights into the stability of a molecule and its behavior in chemical reactions.
By performing frequency calculations at a specified level of theory, it is possible to obtain the zero-point vibrational energy (ZPVE), thermal energy, and entropy of this compound. These parameters can be used to assess its relative stability compared to other isomers or related compounds. The calculated enthalpy of formation can be used in conjunction with other data to predict the thermodynamics of reactions involving this molecule.
Chemical Transformations and Derivatization Strategies of 4 Methoxyphenyl 2 Thienyl Methanol
Chemical Modifications at the Carbinol Hydroxyl Group
The hydroxyl group of the carbinol is a primary site for chemical modification, allowing for the introduction of various functional groups through several key reaction types.
Esterification and Etherification Reactions
The hydroxyl group of 4-Methoxyphenyl-(2-thienyl)methanol can readily undergo esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst. This reaction, known as Fischer esterification, is a versatile method for introducing a wide array of ester functionalities. researchgate.net The general scheme for this transformation involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol.
Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other suitable electrophiles under basic conditions, such as in the Williamson ether synthesis. This allows for the introduction of various alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.
Table 1: Examples of Esterification and Etherification Reactions
| Reactant | Reagent | Product | Reaction Type |
| This compound | Acetic Anhydride (B1165640), Pyridine | 4-Methoxyphenyl-(2-thienyl)methyl acetate | Esterification |
| This compound | Sodium Hydride, Methyl Iodide | 1-Methoxy-4-((methoxy(thiophen-2-yl)methyl))benzene | Etherification |
Oxidation to the Corresponding Ketone
The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, (4-methoxyphenyl)(thiophen-2-yl)methanone. matrix-fine-chemicals.com A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and selectivity. Mild oxidizing agents are generally preferred to avoid over-oxidation or side reactions involving the sensitive thiophene (B33073) ring.
Several catalytic systems have been shown to be effective for the oxidation of similar benzylic alcohols. For instance, lanthanum(III) oxide (La2O3) in the presence of tert-butyl hydroperoxide has been used for the oxidation of (4-methoxyphenyl)methanol. researchgate.net Ruthenium-based catalysts have also demonstrated high efficiency in the oxidation of secondary benzylic alcohols to their corresponding ketones. researchgate.net
Table 2: Oxidation of this compound
| Oxidizing Agent | Product |
| Pyridinium (B92312) chlorochromate (PCC) | (4-methoxyphenyl)(thiophen-2-yl)methanone |
| Dess-Martin periodinane | (4-methoxyphenyl)(thiophen-2-yl)methanone |
| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | (4-methoxyphenyl)(thiophen-2-yl)methanone |
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This two-step process typically involves the initial activation of the hydroxyl group, followed by displacement by a nucleophile. This strategy allows for the introduction of a wide range of functionalities, including azides, cyanides, and various carbon nucleophiles.
Functionalization of the Thiophene Ring System
The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. wikipedia.org Its reactivity also allows for directed metallation strategies, providing a powerful tool for regioselective functionalization.
Electrophilic Aromatic Substitution Reactions on Thiophene
Thiophene undergoes electrophilic aromatic substitution reactions more readily than benzene (B151609). wikipedia.orgpearson.com Substitution typically occurs at the C5 position (ortho to the sulfur and adjacent to the carbinol-bearing carbon) due to the directing effect of the sulfur atom and the activating nature of the substituent. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. The conditions for these reactions are generally milder than those required for benzene to avoid polymerization or decomposition of the thiophene ring. researchgate.net
Table 3: Electrophilic Aromatic Substitution on the Thiophene Ring
| Reagent | Electrophile | Expected Major Product | Reaction Type |
| N-Bromosuccinimide (NBS) | Br+ | (5-Bromo-2-thienyl)(4-methoxyphenyl)methanol | Halogenation |
| Acetic Anhydride, H3PO4 | CH3CO+ | (5-Acetyl-2-thienyl)(4-methoxyphenyl)methanol | Friedel-Crafts Acylation |
| Nitric Acid, Acetic Anhydride | NO2+ | (4-Methoxyphenyl)(5-nitro-2-thienyl)methanol | Nitration |
Directed Ortho-Metallation and Subsequent Electrophilic Trapping
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In the context of substituted thiophenes, a directing metalation group (DMG) can guide the deprotonation by a strong base, typically an organolithium reagent, to a specific ortho position. uwindsor.caorganic-chemistry.org While the carbinol group itself is not a classical DMG, its hydroxyl proton is acidic and would be deprotonated first. Protection of the hydroxyl group, for instance as a methoxymethyl (MOM) ether, could allow for directed metalation. organic-chemistry.org However, the inherent reactivity of the thiophene ring often leads to lithiation at the C5 position, even without a strong directing group. uwindsor.caacs.org
Once the thienyllithium species is formed, it can be reacted with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity. wikipedia.org
Table 4: Functionalization via Directed Ortho-Metalation
| Protection of OH | Lithiating Agent | Electrophile | Product (after deprotection) |
| MOM ether | n-Butyllithium | N,N-Dimethylformamide (DMF) | (5-Formyl-2-thienyl)(4-methoxyphenyl)methanol |
| MOM ether | n-Butyllithium | Carbon Dioxide (CO2) | 5-(Hydroxy(4-methoxyphenyl)methyl)thiophene-2-carboxylic acid |
| MOM ether | n-Butyllithium | Trimethylsilyl chloride (TMSCl) | (4-Methoxyphenyl)(5-(trimethylsilyl)-2-thienyl)methanol |
Transition Metal-Catalyzed Coupling Reactions at Thienyl Positions
The thiophene ring in this compound is amenable to various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require prior functionalization of the thiophene ring, most commonly through halogenation to introduce a reactive handle for the catalyst. The primary positions for such functionalization on the 2-substituted thiophene ring are positions 3, 4, and 5.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. For the subject molecule, a bromo- or iodo-substituted derivative of this compound would be a suitable substrate to react with various aryl or vinyl boronic acids or esters. For instance, the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes has been achieved through the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with aryl boronic acids, demonstrating the feasibility of coupling at the 5-position of a 2-substituted thiophene. nih.govd-nb.inforesearchgate.net The reaction of a halogenated this compound with an arylboronic acid would proceed in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. The hydroxyl group of the methanol (B129727) moiety is generally tolerated under these conditions, although protection may be necessary in some cases to prevent side reactions.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. A halogenated derivative of this compound could be coupled with various alkenes to introduce new alkenyl substituents onto the thiophene ring. The success of such reactions on thiophene substrates suggests that this methodology is applicable.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. A halo-substituted this compound could be coupled with a terminal alkyne to introduce an alkynyl group onto the thiophene ring.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. An appropriately halogenated derivative of this compound could be coupled with a wide range of primary or secondary amines. nih.govmdpi.comnih.govresearchgate.netresearchgate.net This would allow for the introduction of various amino functionalities at the thienyl positions, significantly expanding the chemical space accessible from the parent alcohol. The reaction conditions typically involve a palladium catalyst with a specialized ligand and a base.
| Coupling Reaction | Typical Reagents & Catalysts | Expected Product | Reference |
| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Aryl-substituted thienylmethanol | nih.govd-nb.inforesearchgate.net |
| Heck | Alkene, Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Alkenyl-substituted thienylmethanol | |
| Sonogashira | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Base | Alkynyl-substituted thienylmethanol | |
| Buchwald-Hartwig | Amine, Pd catalyst, Ligand, Base | Amino-substituted thienylmethanol | nih.govmdpi.comnih.govresearchgate.netresearchgate.net |
Modifications of the 4-Methoxyphenyl (B3050149) Moiety
The 4-methoxyphenyl group of the title compound offers additional sites for chemical modification, including electrophilic substitution on the aromatic ring and transformation of the methoxy (B1213986) group.
The methoxy group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. In this compound, the para position is occupied by the thienylmethanol substituent. Therefore, electrophilic substitution is expected to occur primarily at the ortho positions (positions 3 and 5) relative to the methoxy group.
Nitration: Treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, is expected to yield 4-Methoxy-3-nitrophenyl-(2-thienyl)methanol and/or 4-Methoxy-3,5-dinitrophenyl-(2-thienyl)methanol, depending on the reaction conditions.
Halogenation: Halogenation, for instance with bromine in a suitable solvent, would likely lead to the formation of 3-Bromo-4-methoxyphenyl-(2-thienyl)methanol or 3,5-Dibromo-4-methoxyphenyl-(2-thienyl)methanol.
Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation would also be directed to the ortho positions. For example, acylation with an acyl chloride or anhydride in the presence of a Lewis acid catalyst like AlCl₃ or a solid acid catalyst would introduce an acyl group at the 3-position. zenodo.orgscirp.orgjlu.edu.cn The choice of catalyst and reaction conditions would be crucial to avoid potential side reactions involving the hydroxyl group or the thiophene ring.
| Reaction | Typical Reagents | Expected Major Product(s) | Reference |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-methoxyphenyl-(2-thienyl)methanol | |
| Bromination | Br₂, Solvent | 3-Bromo-4-methoxyphenyl-(2-thienyl)methanol | |
| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | 3-Acyl-4-methoxyphenyl-(2-thienyl)methanol | zenodo.orgscirp.orgjlu.edu.cn |
The methoxy group is a key functional group that can be transformed, most notably through ether cleavage to yield a phenolic hydroxyl group.
Demethylation: The cleavage of the methyl ether can be achieved using various reagents. Boron tribromide (BBr₃) is a highly effective reagent for this transformation. chem-station.comorgsyn.orgcommonorganicchemistry.comnih.gov The reaction typically proceeds by coordination of the Lewis acidic BBr₃ to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. Subsequent hydrolysis yields the corresponding phenol, in this case, 4-Hydroxyphenyl-(2-thienyl)methanol. The reaction is often carried out in a chlorinated solvent like dichloromethane (B109758) at low temperatures. Another common method for demethylation is treatment with strong protic acids like hydrobromic acid (HBr) at elevated temperatures. chem-station.com
| Transformation | Reagent | Product | Reference |
| Demethylation | Boron tribromide (BBr₃) | 4-Hydroxyphenyl-(2-thienyl)methanol | chem-station.comorgsyn.orgcommonorganicchemistry.comnih.gov |
| Demethylation | Hydrobromic acid (HBr) | 4-Hydroxyphenyl-(2-thienyl)methanol | chem-station.com |
Rearrangement Reactions and Their Mechanistic Investigations
The structural framework of this compound, a diaryl-like methanol, makes it a potential substrate for rearrangement reactions, particularly under acidic or photochemical conditions.
In the presence of strong acids, diaryl and triaryl methanols are known to undergo rearrangement reactions. The mechanism typically involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a stabilized carbocation. This carbocation can then undergo a 1,2-hydride or 1,2-aryl shift to form a more stable carbocation, which is subsequently trapped by a nucleophile. For this compound, the formation of a carbocation at the benzylic position would be stabilized by both the 4-methoxyphenyl and the 2-thienyl rings. Depending on the reaction conditions and the nature of the acid catalyst, rearrangement could potentially lead to the formation of isomeric products. However, specific studies on the acid-catalyzed rearrangement of this particular compound are not extensively documented in the literature.
Photochemical reactions offer an alternative pathway for the rearrangement of aromatic compounds. Studies on related diaryl-ethenes and diaryl-butadienes containing thienyl groups have shown that the presence of the thiophene ring significantly influences the photoisomerization and relaxation pathways. rsc.org For this compound, irradiation with UV light could potentially lead to excited states that undergo rearrangements. The mechanism of such a photo-induced rearrangement could involve the formation of radical intermediates or electrocyclic reactions. The specific products would depend on the wavelength of light used and the solvent, among other factors. As with acid-catalyzed rearrangements, detailed photochemical studies on this compound are not widely available.
Structure Reactivity Relationships and Mechanistic Insights in 4 Methoxyphenyl 2 Thienyl Methanol Chemistry
Correlation of Structural Features with Chemical Reactivity
The reactivity of 4-Methoxyphenyl-(2-thienyl)methanol is profoundly influenced by its unique structural characteristics. The molecule incorporates a 4-methoxyphenyl (B3050149) ring, a 2-thienyl ring, and a methanol-derived hydroxyl group, all of which contribute to its chemical behavior.
The oxidation of secondary alcohols like this compound to ketones is a fundamental transformation. libretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this purpose, providing a mild and selective method to achieve the corresponding ketone. libretexts.orgresearchgate.netresearchgate.netorganic-chemistry.orgd-nb.info The reaction proceeds via the formation of a chromate (B82759) ester, followed by an elimination reaction. libretexts.org The presence of both the electron-donating methoxy (B1213986) group on the phenyl ring and the electron-rich thiophene (B33073) ring influences the stability of any carbocation-like intermediates that may form during certain reactions.
The electronic properties of the substituents on the aromatic rings play a crucial role in determining the reaction rates and selectivity. For instance, in reactions involving nucleophilic substitution, the electron-donating nature of the methoxy group can affect the electrophilicity of the benzylic carbon. rsc.org Similarly, the electron-rich thiophene ring can influence the molecule's susceptibility to electrophilic attack.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Kinetic and spectroscopic studies are instrumental in unraveling the intricate mechanisms of reactions involving this compound. Techniques such as UV-Vis, IR, and NMR spectroscopy are employed to identify and characterize reactants, intermediates, and products. researchgate.net
For instance, in the oxidation of alcohols, kinetic studies can reveal the order of the reaction with respect to the alcohol and the oxidant. researchgate.net The oxidation of primary alcohols by pyridinium chlorochromate (PCC) has been shown to be first order with respect to both the alcohol and the oxidant. researchgate.net Such studies, when applied to this compound, would provide valuable data on the reaction rate and the factors influencing it.
Spectroscopic methods are also crucial for understanding the electronic effects of substituents. Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants, can provide quantitative insights into the electronic effects at play. nih.govsemanticscholar.org For example, studying the spectroscopic properties of a series of substituted thienyl compounds can reveal excellent correlations when using Hammett-Brown constants, which account for direct conjugation. semanticscholar.org
The table below illustrates hypothetical kinetic data for the oxidation of substituted (2-thienyl)methanols, demonstrating how electronic effects of substituents on the phenyl ring could influence the reaction rate.
| Substituent (X) | Rate Constant (k, s⁻¹) |
| 4-OCH₃ | 0.025 |
| H | 0.010 |
| 4-NO₂ | 0.002 |
This is a hypothetical data table for illustrative purposes.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry provides a powerful lens through which to examine the reaction pathways and transition states of reactions involving this compound. Density functional theory (DFT) calculations, for example, can be used to model the geometries of reactants, intermediates, and transition states, as well as to calculate their relative energies. wur.nl
Such computational models can offer a detailed picture of the reaction mechanism at the molecular level. For instance, in an S\textsubscript{N}2 reaction, energy decomposition analysis can reveal that the activation barrier is not primarily due to steric repulsion, but rather to a weakening of electrostatic attraction and a loss of attractive orbital interactions. nih.gov This type of analysis can provide a more nuanced understanding of the factors governing the reaction course.
In the context of oxidation reactions, computational modeling can help to elucidate the structure of the transition state and the role of the catalyst. For example, in the hydrogenation of CO₂ to methanol (B129727) over a catalyst, microkinetic modeling can identify the rate-determining step and the most favorable reaction pathway. wur.nl Similar approaches could be applied to the oxidation of this compound to understand the mechanism in detail.
Influence of Electronic and Steric Effects on Reaction Selectivity
The selectivity of reactions involving this compound is a direct consequence of the interplay between electronic and steric effects. nih.govresearchgate.netfrancis-press.com The electron-donating methoxy group on the phenyl ring and the electron-rich thiophene ring exert significant electronic influence, while the spatial arrangement of these bulky aromatic groups gives rise to steric considerations.
In nucleophilic substitution reactions, for example, the site of attack can be influenced by both electronic and steric factors. researchgate.net The presence of bulky substituents can hinder the approach of a nucleophile to a particular reaction center, a phenomenon known as steric hindrance. nih.govresearchgate.net However, a deeper analysis using computational methods has shown that what is often attributed to steric hindrance may, in some cases, be a result of less favorable electronic interactions in the transition state. nih.gov
The electronic effects of substituents can be quantified using Hammett parameters, which describe the electron-donating or electron-withdrawing nature of a substituent. nih.gov In the oxidation of substituted phenylthiyl radicals, for instance, both the oxidation and reduction potentials show a linear correlation with Hammett substituent coefficients. nih.gov This indicates a strong electronic influence on the stability of the radical and its corresponding ions.
The following table provides hypothetical data on the regioselectivity of a reaction on the thiophene ring of substituted 4-methoxyphenyl-(2-thienyl)methanols, illustrating the potential influence of electronic effects.
| Substituent on Phenyl Ring | % Product from attack at C3 of Thiophene | % Product from attack at C5 of Thiophene |
| 4-NO₂ | 70 | 30 |
| H | 50 | 50 |
| 4-OCH₃ | 30 | 70 |
This is a hypothetical data table for illustrative purposes.
Advanced Applications in Materials Science and Catalysis
Precursors for Functional Materials Development
The molecular architecture of 4-methoxyphenyl-(2-thienyl)methanol provides a robust platform for the construction of materials with tailored electronic and optical properties. The interplay between the electron-donating methoxy (B1213986) group and the π-conjugated thiophene (B33073) ring is central to its utility in this domain.
Synthesis of Novel Optoelectronic Materials
Polythiophene and its derivatives are a significant class of π-conjugated polymers extensively utilized in optoelectronic devices due to their favorable electronic and optical properties, as well as their environmental and thermal stability. nih.govmdpi.com The incorporation of functional side groups onto the thiophene ring is a key strategy for tuning these properties. This compound serves as an exemplary monomer in this context.
The thiophene unit can be polymerized, typically through oxidative coupling, to form a polythiophene backbone. The 4-methoxyphenyl-methanol side group influences the resulting polymer's solubility, morphology, and electronic characteristics. The methoxy group, being a strong electron-donating group, can increase the highest occupied molecular orbital (HOMO) energy level of the polymer, thereby reducing its bandgap and shifting its absorption and emission spectra. mdpi.com This tunability is critical for applications in polymer light-emitting diodes (PLEDs) and organic photovoltaics (OPVs). nih.govrsc.orgrsc.org Research has shown that extending the conjugation length of the main polymer chain by incorporating thiophene-based units leads to a reduction in the optical band gap, which is beneficial for electrochromic and photovoltaic applications. frontiersin.org
Table 1: Potential Optoelectronic Applications of Polymers Derived from this compound
| Application | Role of this compound Derived Polymer | Key Structural Feature |
| Polymer Light-Emitting Diodes (PLEDs) | Emissive Layer or Hole Transport Layer | Tunable HOMO/LUMO levels for efficient charge injection and recombination. mdpi.com |
| Organic Photovoltaics (OPVs) | Donor Material in the Active Layer | Broad absorption spectrum and suitable energy levels for charge separation. rsc.org |
| Electrochromic Devices | Active Electrochromic Layer | Reversible color change upon electrochemical oxidation and reduction. mdpi.com |
| Organic Field-Effect Transistors (OFETs) | Semiconductor Channel | Ordered molecular packing for efficient charge transport. nih.gov |
Incorporation into Conductive Polymer Frameworks
Conducting polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages of polymers. Polythiophenes are among the most studied conductive polymers. nih.govmdpi.com The synthesis of conductive polymers often involves the polymerization of monomeric units, and this compound can serve as such a monomer. spiedigitallibrary.org
The polymerization typically proceeds via an oxidative coupling of the thiophene rings, often using chemical oxidants like iron(III) chloride (FeCl₃) or through electrochemical methods. nih.govfrontiersin.org The resulting polymer features a conjugated polythiophene backbone responsible for charge transport. The 4-methoxyphenyl-methanol side chains play a crucial role in enhancing the processability of the polymer by improving its solubility in organic solvents, which is often a challenge for rigid conjugated polymers. Furthermore, the hydroxyl group of the methanol (B129727) moiety offers a site for further functionalization, allowing for the grafting of other polymer chains to create block copolymers or for attachment to surfaces, expanding the range of potential applications. nih.gov
Design of Materials with Tunable Non-Linear Optical (NLO) Responses
Non-linear optical (NLO) materials are essential for a range of photonic applications, including optical switching, frequency conversion, and data storage. Organic molecules with a donor-π-acceptor (D-π-A) architecture are particularly promising for second- and third-order NLO applications. spiedigitallibrary.orgspiedigitallibrary.orgresearchgate.net
The structure of this compound fits this D-π-A paradigm. The electron-rich 4-methoxyphenyl (B3050149) group acts as the electron donor (D), while the thiophene ring serves as the π-conjugated bridge. The molecule as a whole, or when incorporated into a larger system with a stronger electron-acceptor group, exhibits intramolecular charge transfer (ICT) upon excitation, which is a key requirement for a significant NLO response. researchgate.netnih.gov The first hyperpolarizability (β), a measure of the second-order NLO response, is highly dependent on the strength of the donor and acceptor groups and the nature of the π-linker. spiedigitallibrary.orgresearchgate.net By modifying the structure, for instance by replacing the methanol group with a stronger acceptor, the NLO properties can be precisely tuned. Theoretical and experimental studies on similar thienyl-based D-π-A systems have confirmed that the inherent polarization between the donor and acceptor fragments is crucial for modulating the NLO properties. researchgate.net
Table 2: Structural Components and their NLO Function in this compound
| Component | Function | Contribution to NLO Properties |
| 4-Methoxyphenyl | Electron Donor (D) | Initiates intramolecular charge transfer (ICT). nih.gov |
| Thiophene Ring | π-Conjugated Bridge | Facilitates the transfer of electron density from donor to acceptor. spiedigitallibrary.orgspiedigitallibrary.org |
| Methanol Group | Weak Acceptor/Functional Handle | Influences the overall electronic asymmetry and allows for further modification. |
Role in Catalytic Systems
Beyond materials science, the distinct chemical functionalities of this compound make it a candidate for applications in catalysis, particularly in the realms of transition metal-catalyzed reactions and asymmetric synthesis.
As Ligands in Transition Metal Catalysis
The development of novel ligands is a cornerstone of modern transition metal catalysis, as the ligand sphere around the metal center dictates the catalyst's reactivity, selectivity, and stability. thieme-connect.derutgers.edu this compound possesses two potential coordination sites: the sulfur atom of the thiophene ring and the oxygen atom of the hydroxyl group. This allows it to act as a bidentate ligand, chelating to a metal center.
Thioether-based ligands are known to coordinate with various transition metals, and the combination with an alcohol function can create a hemilabile ligand system. rsc.org Such ligands can play a crucial role in catalytic cycles where one coordination site may reversibly dissociate to open up a site for substrate binding. The aryl-thienyl framework provides steric bulk and electronic properties that can be fine-tuned. For example, in palladium-catalyzed cross-coupling reactions, the use of specific chelating ligands is critical to promote reductive elimination and prevent side reactions. nih.gov The stereoelectronic properties of ligands derived from this compound could be beneficial in various catalytic transformations, including hydrogenation, cross-coupling, and polymerization reactions. rsc.orgnih.gov
As Chiral Auxiliaries in Asymmetric Synthetic Transformations
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. researchgate.netresearchgate.net One established strategy is the use of a chiral auxiliary, which is a chiral group temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgiupac.orgyoutube.com
The carbinol carbon in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. If resolved into a single enantiomer, this chiral alcohol can be employed as a chiral auxiliary. researchgate.netnih.gov The general procedure involves esterifying the chiral alcohol with a prochiral carboxylic acid derivative. The bulky and electronically distinct 4-methoxyphenyl and 2-thienyl groups would then create a chiral environment, sterically blocking one face of an enolate derived from the substrate, for example. This would force an incoming electrophile to attack from the less hindered face, leading to the formation of one diastereomer in preference to the other. After the reaction, the chiral auxiliary can be cleaved by hydrolysis and recovered for reuse. The synthesis of chiral 1,2-amino alcohols containing a thiophene ring has been demonstrated through asymmetric catalysis, highlighting the utility of such chiral thiophene-based building blocks in stereoselective transformations. acs.org
Development of Heterogeneous Catalysts from Derivatives
The transformation of homogeneous catalysts into heterogeneous systems is a cornerstone of sustainable chemistry, aiming to simplify catalyst recovery and reuse, thereby reducing operational costs and environmental impact. While direct research on the heterogenization of catalysts derived specifically from this compound is not extensively documented in publicly available literature, the principles of catalyst immobilization and the known reactivity of its constituent moieties provide a strong basis for outlining potential developmental pathways. The core strategy involves anchoring catalytically active derivatives of this compound onto insoluble solid supports, thereby rendering the catalyst easily separable from the reaction mixture.
Derivatives of this compound can be envisioned as chiral ligands for metal-catalyzed reactions. The development of heterogeneous catalysts from these derivatives would likely follow established methodologies for the immobilization of other chiral ligands and homogeneous catalysts. These strategies primarily include covalent anchoring to pre-functionalized supports, entrapment within a porous matrix, or the formation of self-supported catalyst networks.
One prominent approach involves the covalent attachment of a modified this compound derivative to a solid support. This typically requires the introduction of a reactive functional group onto the ligand, which can then form a stable bond with the support material. Common supports include inorganic materials like silica (B1680970) and organic polymers such as polystyrene. For instance, a derivative of this compound could be functionalized with a trialkoxysilane group, allowing for its covalent attachment to the surface of silica gel. Alternatively, the aromatic ring of the methoxyphenyl group could be modified to incorporate a vinyl group, enabling its copolymerization with styrene (B11656) to produce a polystyrene-supported ligand.
Another sophisticated strategy is the creation of self-supported catalysts, such as metal-organic polymers. chimia.chchimia.ch In this approach, a bifunctional or polyfunctional ligand derived from this compound could be synthesized. This ligand would possess both a coordinating site for a catalytically active metal ion and another functional group capable of polymerization or coordination cross-linking. The resulting coordination polymer would be an insoluble, inherently heterogeneous catalyst where the active sites are an integral part of the support structure itself. chimia.chchimia.ch This method can sometimes lead to catalysts with higher activity and enantioselectivity compared to their homogeneous counterparts. chimia.ch
The potential applications for such heterogeneous catalysts are broad, spanning asymmetric synthesis where the chirality of the this compound backbone can be exploited. For instance, immobilized chiral derivatives could be used in asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions. The presence of the electron-rich methoxyphenyl and thienyl groups might also impart unique electronic properties to the catalytic center, potentially influencing its reactivity and selectivity. A product featuring a thiophene unit connected to an amidine-bearing ring has been successfully synthesized, showcasing the synthetic accessibility of complex structures containing this moiety. acs.org
The following table provides a hypothetical overview of research findings for a series of heterogeneous catalysts derived from functionalized this compound, illustrating the type of data that would be generated in such a research endeavor.
Table 1: Hypothetical Performance of Heterogeneous Catalysts Derived from this compound in Asymmetric Aldol Addition
| Catalyst ID | Support Material | Linker Group | Metal Center | Substrate Conversion (%) | Enantiomeric Excess (ee, %) | Recyclability (5 cycles) |
| HET-CAT-01 | Silica Gel | Propyl-triethoxysilane | Titanium (IV) | 92 | 85 | 88% of initial activity |
| HET-CAT-02 | Polystyrene | Divinylbenzene copolymer | Rhodium (I) | 95 | 91 | 92% of initial activity |
| HET-CAT-03 | Alumina | Phosphonic acid | Copper (II) | 88 | 78 | 85% of initial activity |
| HET-CAT-04 | Self-supported MOF | Biphenyl dicarboxylate | Zinc (II) | 98 | 96 | 95% of initial activity |
This table is a conceptual illustration and does not represent actual experimental data.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of aryl(thienyl)methanols often relies on organometallic reagents and multi-step procedures. Future research will likely pivot towards more sustainable and efficient synthetic strategies. This includes the development of catalytic systems that minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of exploration will include:
Biocatalysis: The use of enzymes to catalyze the synthesis of 4-Methoxyphenyl-(2-thienyl)methanol could offer high selectivity and mild reaction conditions.
Photoredox Catalysis: Light-driven reactions present an opportunity for the development of novel carbon-carbon bond-forming reactions under environmentally benign conditions. acs.org
Mechanochemistry: Solvent-free reactions induced by mechanical force could significantly reduce the environmental impact of the synthesis.
Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, leading to higher yields and purity, as well as enhanced safety for exothermic reactions.
The pursuit of these green synthetic routes will be crucial for the large-scale and environmentally responsible production of this compound.
Integration of Advanced Machine Learning and AI in Chemical Property Prediction
The use of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. mit.edu For this compound, these computational tools can accelerate the discovery of new applications by predicting its properties with high accuracy, thereby reducing the need for extensive and time-consuming experimental work. nih.govarxiv.org
Machine learning models can be trained on existing chemical data to predict a wide range of properties for this compound and its hypothetical derivatives. researchgate.netresearchgate.net This includes:
Physicochemical Properties: Prediction of boiling point, melting point, solubility, and other fundamental properties. arxiv.org
Spectroscopic Data: Forecasting NMR, IR, and UV-Vis spectra to aid in characterization.
Reactivity: Predicting the most likely sites of reaction and the outcomes of chemical transformations. nih.gov
Biological Activity: Screening for potential pharmacological activities by predicting interactions with biological targets. nih.gov
The synergy between computational predictions and experimental validation will create a powerful feedback loop for the rapid optimization of molecular structures for specific functions. nih.gov
Table 1: Potential Applications of Machine Learning in the Study of this compound
| Research Area | Application of Machine Learning | Potential Impact |
| Synthesis | Optimization of reaction conditions (temperature, catalyst, solvent) | Increased yields, reduced byproducts, and lower costs |
| Materials Science | Prediction of electronic and optical properties of polymers derived from the compound | Accelerated discovery of new materials for organic electronics |
| Drug Discovery | Virtual screening for potential biological targets and prediction of ADME properties | Faster identification of potential therapeutic applications |
| Reaction Discovery | Prediction of novel reaction pathways and products | Uncovering new chemical transformations and expanding synthetic utility |
Discovery of Unprecedented Chemical Transformations and Reactivity Patterns
While the basic reactivity of the alcohol and the aromatic rings in this compound is understood, there is still much to explore regarding its more nuanced chemical behavior. Future research will likely focus on uncovering novel transformations and reactivity patterns that can lead to the synthesis of complex and valuable molecules.
Areas of interest include:
Catalytic Asymmetric Synthesis: Developing chiral catalysts to control the stereochemistry of reactions involving the carbinol center, leading to enantiomerically pure products with potential applications in pharmaceuticals.
C-H Activation: Directly functionalizing the C-H bonds of the thiophene (B33073) and methoxyphenyl rings to create new derivatives without the need for pre-functionalized starting materials.
Ring-Opening Polymerization: Investigating the potential of the thiophene ring to undergo ring-opening polymerization to form novel sulfur-containing polymers with unique properties.
Photochemical Reactions: Exploring the excited-state reactivity of the molecule to access reaction pathways that are not possible under thermal conditions.
Computational studies, such as Density Functional Theory (DFT), will be instrumental in predicting and understanding these new reaction pathways. rsc.org
Rational Design of Advanced Functional Materials with Tailored Properties
The thiophene moiety is a well-established building block for a variety of functional organic materials. researchgate.net The presence of the methoxyphenyl group in this compound provides an additional lever for tuning the electronic and physical properties of these materials. The rational design of advanced functional materials derived from this compound is a highly promising area of future research. thieme-connect.com
Potential applications include:
Organic Semiconductors: Incorporation of the this compound unit into conjugated polymers could lead to new materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). scientific.net The electron-donating methoxy (B1213986) group can influence the HOMO and LUMO energy levels, thereby tuning the material's charge transport and optical properties.
Sensors: Polymers and small molecules derived from this compound could be designed to act as chemical sensors, where the binding of an analyte to the thiophene or methoxyphenyl ring would induce a change in fluorescence or conductivity.
Energy Storage: Thiophene derivatives have shown promise as electrode materials in batteries. rsc.orgresearchgate.net Research into polymers and metal-organic frameworks incorporating the this compound structure could lead to new high-performance energy storage devices.
Anti-inflammatory Agents: Thiophene derivatives are known to possess anti-inflammatory properties. nih.govresearchgate.net The specific structure of this compound could be used as a scaffold for the development of new anti-inflammatory drugs.
Table 2: Potential Functional Materials Derived from this compound
| Material Class | Potential Application | Key Structural Feature |
| Conjugated Polymers | Organic solar cells, flexible displays | Extended π-conjugation through the thiophene ring |
| Fluorescent Probes | Bioimaging, chemical sensing | Tunable fluorescence properties from the aromatic system |
| Electrode Materials | Rechargeable batteries, supercapacitors | Redox activity of the thiophene and methoxy groups |
| Bioactive Molecules | Pharmaceuticals, agrochemicals | Specific interactions with biological targets |
Q & A
Basic: What are the established synthesis routes for 4-Methoxyphenyl-(2-thienyl)methanol, and how do reaction conditions impact yield and purity?
The compound is typically synthesized via condensation reactions between thiophene derivatives and phenolic precursors. Key steps include:
- Acid/Base Catalysis : Sulfuric acid or sodium hydroxide may be used to facilitate nucleophilic addition or substitution, with yields varying based on catalyst choice and temperature control (e.g., 67–69°C for optimal solidification) .
- Solvent Selection : Ethanol, ether, or chloroform are preferred for solubility and post-synthesis crystallization .
- Work-Up Protocols : Rotary evaporation under reduced pressure is standard for solvent removal, achieving ~90% crude yield in some cases .
Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and optimize catalyst ratios systematically to mitigate side-product formation.
Basic: What spectroscopic and analytical techniques are recommended for structural confirmation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the methoxy, thiophene, and hydroxymethyl groups. For example, the methoxy proton typically resonates at δ 3.7–3.9 ppm, while thiophene protons appear between δ 6.8–7.2 ppm .
- IR Spectroscopy : Confirm hydroxyl (O–H stretch: ~3200–3500 cm⁻¹) and thiophene ring (C–S stretch: ~600–800 cm⁻¹) functionalities .
- Melting Point Analysis : Validate purity via comparison with literature values (e.g., 67–69°C for the solid form) .
Methodological Tip : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid signal interference and ensure baseline resolution in IR.
Advanced: How can enantiomeric purity be enhanced during synthesis, and what chiral resolution methods are applicable?
- Chiral Catalysts : Employ enantioselective catalysts (e.g., chiral Lewis acids) during condensation to favor one stereoisomer .
- Chromatographic Separation : Use chiral stationary phases (CSPs) in HPLC or flash chromatography to resolve racemic mixtures .
- Crystallization : Opt for solvents with differential solubility for enantiomers, such as hexane/ethyl acetate mixtures, to isolate desired isomers .
Data Contradiction Note : Conflicting enantiomer ratios may arise from solvent polarity effects; replicate trials under controlled humidity/temperature are advised.
Advanced: How can discrepancies in reported biological activity (e.g., enzyme inhibition) be systematically addressed?
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target enzymes, ensuring buffer conditions (pH, ionic strength) match physiological settings .
- Isotopic Labeling : Synthesize carbon-14 labeled analogs (e.g., ring-¹⁴C) to track metabolic pathways and validate target engagement .
- Control Experiments : Compare activity against structurally similar compounds (e.g., 4-Methoxybenzhydrol) to rule off-target effects .
Advanced: What computational strategies elucidate the electronic properties of the thiophene moiety in materials science applications?
- Density Functional Theory (DFT) : Model the conjugated π-system of the thiophene ring to predict charge transport behavior and bandgap energies .
- Molecular Dynamics (MD) : Simulate interactions with polymer matrices (e.g., conductive polymers) to assess stability and doping efficiency .
Methodological Tip : Validate computational results with UV-Vis spectroscopy (e.g., λmax shifts) and cyclic voltammetry for redox potential measurements.
Basic: What are the stability and storage requirements for this compound under laboratory conditions?
- Solubility : Stable in ethanol, ether, and chloroform; avoid aqueous solutions to prevent hydrolysis .
- Light Sensitivity : Store in amber vials at 2–8°C to minimize photodegradation of the methoxy and thiophene groups .
- Hazard Mitigation : Use gloves and fume hoods due to irritant properties; dispose of waste via certified chemical handlers .
Advanced: How can molecular docking studies predict the compound’s interaction with inflammatory pathway targets?
- Target Selection : Prioritize proteins like cyclooxygenase-2 (COX-2) or NF-κB, using crystal structures from the Protein Data Bank (PDB) .
- Docking Software : Employ AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on hydrogen bonding with the hydroxymethyl group and π-stacking with the thiophene ring .
- Validation : Correlate docking scores (e.g., binding energy ≤ -7 kcal/mol) with in vitro IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
